Sodium 2-(pyrimidin-2-yl)acetate
Overview
Description
Sodium 2-(pyrimidin-2-yl)acetate is a chemical compound that can be derived from pyrimidin-2-yl-based precursors. While the exact compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential applications of sodium 2-(pyrimidin-2-yl)acetate.
Synthesis Analysis
The synthesis of related compounds involves the use of sodium as a key component. For instance, sodium azide is used in a three-component reaction with pyrimidin-2-yl sulfonates and alkynes to produce C2-triazolo functionalized pyrimidines, which demonstrates the reactivity of sodium-containing compounds in the presence of pyrimidin-2-yl groups . Additionally, sodium acetate is utilized as a catalyst in the microwave-promoted synthesis of highly functionalized pyridine derivatives, indicating its role in facilitating reactions involving pyrimidin-2-yl structures .
Molecular Structure Analysis
The molecular structure of compounds related to sodium 2-(pyrimidin-2-yl)acetate is characterized using various analytical techniques. For example, organotin(IV) complexes containing bis(2-pyridylthio)acetate ligands have been characterized by elemental analyses, FT-IR, ESI-MS, multinuclear NMR spectral data, and X-ray crystallography . These methods could similarly be applied to determine the molecular structure of sodium 2-(pyrimidin-2-yl)acetate.
Chemical Reactions Analysis
Chemical reactions involving pyrimidin-2-yl groups often lead to the formation of heterocyclic compounds with potential pharmacological activities. The synthesis of 2-aryl-2-(pyridin-2-yl)acetamides, which are structurally similar to sodium 2-(pyrimidin-2-yl)acetate, has been shown to result in compounds with anticonvulsant activity . This suggests that sodium 2-(pyrimidin-2-yl)acetate could also participate in chemical reactions leading to biologically active molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of sodium 2-(pyrimidin-2-yl)acetate are not directly reported, the properties of related compounds can provide some context. For instance, the hydrolytic behavior of bis(2-pyridylthio)acetate ligands and their organotin(IV) complexes indicates the stability and reactivity of these compounds in solution . The solubility, stability, and reactivity of sodium 2-(pyrimidin-2-yl)acetate could be inferred from such related studies.
Scientific Research Applications
Antimicrobial Activities
A series of pyrimidinones and oxazinones derivatives, synthesized from citrazinic acid and other starting materials, demonstrated significant antimicrobial properties. These compounds, through various synthetic pathways involving sodium salts and other reagents, showed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Synthesis of Novel Organic Compounds
Research has also focused on synthesizing novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes with potential antioxidant, anticancer, antibacterial, and anti-inflammatory activities. These compounds were prepared through a multi-step synthesis process, starting with 2-chloropyrimidine and resulting in the formation of ethyl 2‐(pyrimidin‐2‐yl)ethanoate. Their antioxidant activities were evaluated and showed promising results when compared to butylated hydroxytoluene (Rani et al., 2012).
Understanding Chemical Reactions
Further, research on the synthesis of amino derivatives of triazolopyrimidine provided insights into the Dimroth rearrangement process, illustrating the chemical behavior of pyrimidine derivatives under certain conditions (Vas’kevich et al., 2006). This understanding is crucial for designing new chemical entities with desired pharmacological activities.
Large-Scale Synthesis
An efficient large-scale synthesis method for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate has been developed, demonstrating an effective pathway to access these core structures for further application in drug development and other fields of chemistry (Morgentin et al., 2009).
Chemical Characterization and Reactions
The preparation and characterization of new bis(2-pyridylthio)acetate ligand and its organotin(IV) complexes were studied to understand the hydrolytic behavior of these compounds. This research contributes to the field of organometallic chemistry and offers insights into the synthesis and stability of novel organotin(IV) derivatives (Benetollo et al., 2005).
Safety And Hazards
Future Directions
The future directions of Sodium 2-(pyrimidin-2-yl)acetate research could involve the development of novel heterocyclic compounds with potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
properties
IUPAC Name |
sodium;2-pyrimidin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)4-5-7-2-1-3-8-5;/h1-3H,4H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPJLZJDAGXWBL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(pyrimidin-2-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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